molecular formula C21H22FN3O3S B3011073 N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide CAS No. 1286712-21-7

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B3011073
CAS No.: 1286712-21-7
M. Wt: 415.48
InChI Key: CPCKFHCRGUMLRE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzothiazole moiety, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluoro substituent, and the coupling of the piperidine and ethoxyphenyl groups. Common reagents used in these reactions include various halogenating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
  • N-(2-ethoxyphenyl)-4-[(6-bromo-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
  • N-(2-ethoxyphenyl)-4-[(6-iodo-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide stands out due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-2-27-18-6-4-3-5-16(18)23-20(26)25-11-9-15(10-12-25)28-21-24-17-8-7-14(22)13-19(17)29-21/h3-8,13,15H,2,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKFHCRGUMLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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